

# The Molecular Imaging and Therapeutic Potential of MIP-1095: A Technical Guide

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## Compound of Interest

Compound Name: MIP-1095

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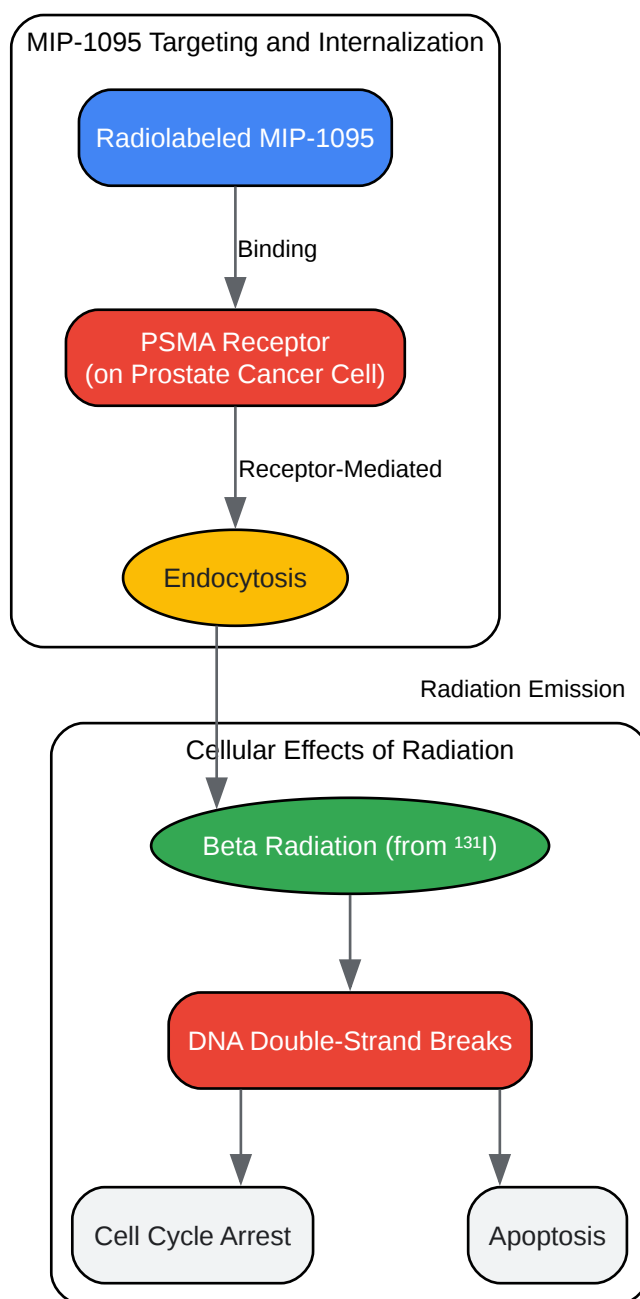
## Introduction

**MIP-1095** is a urea-based, small-molecule radiopharmaceutical designed for the targeted imaging and therapy of prostate cancer.[1][2] It is a high-affinity ligand of the prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein that is significantly overexpressed on the surface of most prostate cancer cells.[2][3] This specific targeting allows for the delivery of a conjugated radioisotope directly to tumor cells, enabling both sensitive detection and potent therapeutic effects.

This technical guide provides an in-depth overview of the molecular imaging potential of **MIP-1095**, summarizing key quantitative data, detailing experimental protocols from preclinical and clinical investigations, and visualizing essential pathways and workflows.

## Mechanism of Action

**MIP-1095**'s efficacy is rooted in its specific binding to the extracellular domain of PSMA.[2] When radiolabeled with an appropriate isotope, such as Iodine-123 ( $^{123}\text{I}$ ) for imaging or Iodine-131 ( $^{131}\text{I}$ ) for therapy, **MIP-1095** acts as a vehicle to deliver radiation to PSMA-expressing tissues.[4][5] The beta particles emitted by  $^{131}\text{I}$  induce cellular damage, primarily through the generation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis, leading to tumor cell death.[6]



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Caption: Mechanism of action of radiolabeled **MIP-1095**.

## Data Presentation

## Biodistribution and Dosimetry

The biodistribution of **MIP-1095** has been evaluated in both preclinical and clinical settings to determine its uptake in tumors and normal organs, and to estimate the radiation absorbed dose.

Table 1: Biodistribution of [<sup>123</sup>I]**MIP-1095** in Patients with Prostate Cancer[7]

Organ	Mean Absorbed Dose (mGy/MBq)
Kidneys	0.058
Liver	0.054

Table 2: Estimated Absorbed Radiation Doses for [<sup>131</sup>I]**MIP-1095**[4][8][9]

Organ	Mean Absorbed Dose (mSv/MBq or Gy/Bq)
Salivary Glands	3.8 mSv/MBq
Liver	1.7 mSv/MBq
Kidneys	1.4 mSv/MBq
Red Marrow	0.37 mSv/MBq

## Clinical Efficacy

Clinical trials have assessed the therapeutic potential of [<sup>131</sup>I]**MIP-1095** in patients with metastatic castration-resistant prostate cancer (mCRPC).

Table 3: Clinical Efficacy of [<sup>131</sup>I]**MIP-1095** in mCRPC Patients[9][10]

Endpoint	Result
Phase 2 Trial	
PSA Decline >50%	6 out of 9 patients
Median Overall Survival	10.3 months
Median Progression-Free Survival	5.4 months
Compassionate Use Study	
PSA Decline >50%	60.7% of patients
Reduction in Bone Pain	84.6% of patients with bone pain

## Experimental Protocols

### Synthesis and Radiolabeling of MIP-1095

The synthesis of radioiodinated **MIP-1095** is typically achieved through an iododestannylation reaction.[\[11\]](#)

Protocol for [<sup>131</sup>I]**MIP-1095** Synthesis:[\[11\]](#)

- Precursor: The process starts with the trimethylstannyl precursor of **MIP-1095**.
- Radioiodination: The precursor is reacted with Sodium Iodide-<sup>131</sup> (Na<sup>131</sup>I) under acidic and oxidizing conditions.
- Purification: The resulting <sup>131</sup>I-labeled tri-tert-butyl esters are purified using C18 Sep Pak columns.
- Deprotection: The purified esters are deprotected with trifluoroacetic acid to yield the final radioiodinated **MIP-1095**.
- Quality Control: The final product is assessed for radiochemical purity (>95%) and specific activity (≥ 148 GBq/μmol).



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Caption: Synthesis workflow for [<sup>131</sup>I]**MIP-1095**.

## Preclinical In Vitro Studies

In vitro studies have been crucial in characterizing the binding affinity and cellular uptake of **MIP-1095**.

Cell Lines:

- LNCaP: A human prostate adenocarcinoma cell line that expresses PSMA.
- PC3: A human prostate cancer cell line that is typically PSMA-negative and used as a control.

Binding and Internalization Assay:

- Cell Culture: LNCaP and PC3 cells are cultured in appropriate media.
- Incubation: Cells are incubated with radiolabeled **MIP-1095** at various concentrations and for different time points.
- Washing: Unbound radioligand is removed by washing the cells.
- Measurement: The amount of cell-associated radioactivity is measured to determine binding and internalization.

## Preclinical In Vivo Studies

Animal models have been used to evaluate the biodistribution, tumor targeting, and therapeutic efficacy of **MIP-1095**.

Animal Models:

- **Xenograft Models:** Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human prostate cancer cells (e.g., LNCaP) to establish tumors.[12]

#### Biodistribution and Imaging Studies:

- **Administration:** Tumor-bearing mice are intravenously injected with radiolabeled **MIP-1095**.
- **Imaging:** At various time points post-injection, animals are imaged using SPECT/CT or PET/CT.
- **Tissue Harvesting:** After the final imaging session, animals are euthanized, and organs of interest are harvested.
- **Radioactivity Measurement:** The radioactivity in each organ is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

## Clinical Trial Protocols

Clinical trials have been conducted to assess the safety, dosimetry, and efficacy of **MIP-1095** in patients with prostate cancer.

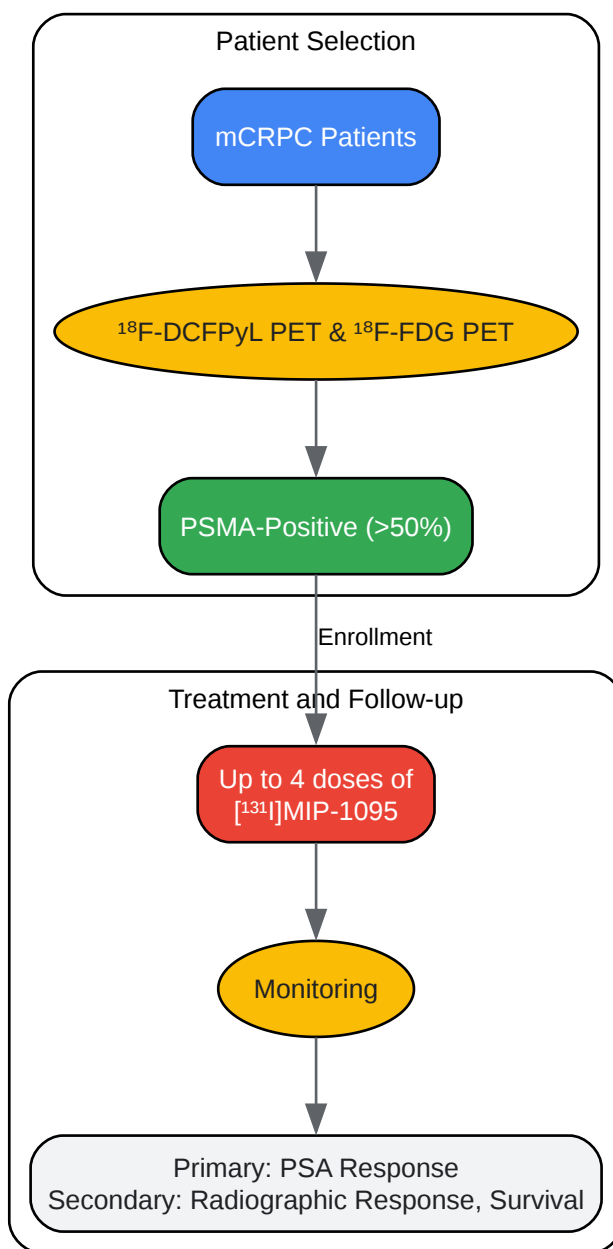
#### Phase 1 Dose-Escalation Study (NCT03030885):[4]

- **Patient Population:** Men with mCRPC who have been previously treated with second-generation antiandrogens and taxane chemotherapy.
- **Study Design:** Open-label, dose-ascending study to determine the maximum tolerated dose.
- **Intervention:** A single intravenous administration of [<sup>131</sup>I]**MIP-1095**.
- **Assessments:** Dosimetry and biodistribution were assessed. Safety, tolerability, and PSA response were monitored.

#### Phase 2 Single-Arm Study:[9]

- **Patient Population:** Patients with mCRPC who have exhausted all approved therapies.

- Inclusion Criteria: Patients must have PSMA-positive tumor volume greater than 50% as determined by  $^{18}\text{F}$ -DCFPyL PET and  $^{18}\text{F}$ -FDG PET.
- Intervention: Up to four doses of [ $^{131}\text{I}$ ]MIP-1095.
- Primary Endpoint: Prostate-specific antigen (PSA) response rate.
- Secondary Endpoints: Radiographic response, adverse events, overall survival, and radiographic progression-free survival.



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Caption: Phase 2 clinical trial workflow for [ $^{131}\text{I}$ ]MIP-1095.

## Conclusion

**MIP-1095** demonstrates significant potential as a molecular imaging agent and a targeted radiopharmaceutical for prostate cancer. Its high affinity for PSMA allows for specific delivery of radioisotopes to tumor sites, leading to both effective imaging and therapeutic outcomes in preclinical and clinical studies. The data summarized and protocols detailed in this guide provide a comprehensive resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation and application of this promising agent.

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## References

- 1. 131I-MIP-1095 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A phase 2, single-arm trial evaluating 131 I-PSMA-1095 targeted radioligand therapy for metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Progenics initiates Phase I trial of 1095 to treat metastatic prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Preliminary evaluation of prostate-targeted radiotherapy using 131I-MIP-1095 in combination with radiosensitising chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiation dosimetry and first therapy results with a (124)I/ (131)I-labeled small molecule (MIP-1095) targeting PSMA for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. A Phase 1, Open-label, Dose-Ascending Study to Evaluate the Safety and Tolerability of the Therapeutic Radiopharmaceutical <sup>131</sup>I-MIP-1095 for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiation dosimetry and first therapy results with a <sup>124</sup>I/<sup>131</sup>I-labeled small molecule (MIP-1095) targeting PSMA for prostate cancer therapy [inis.iaea.org]
- 12. Progenics Advances 1095, PSMA-Targeted Therapeutic Candidate for the Treatment of Metastatic Prostate Cancer, into Phase 2 Clinical Development Following Discussions with the FDA | Lantheus Holdings, Inc. [investor.lantheus.com]
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